![molecular formula C18H22N4O B12271821 2-Cyclopropyl-4-methyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine](/img/structure/B12271821.png)
2-Cyclopropyl-4-methyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine
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Overview
Description
2-Cyclopropyl-4-methyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-methyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-methyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
2-Cyclopropyl-4-methyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-fibrotic activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-methyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes and producing therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
- 2-(Pyridin-2-yl)pyrimidine
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
What sets 2-Cyclopropyl-4-methyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H22N4O |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-cyclopropyl-4-methyl-6-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyrimidine |
InChI |
InChI=1S/C18H22N4O/c1-12-10-19-7-5-16(12)23-15-6-8-22(11-15)17-9-13(2)20-18(21-17)14-3-4-14/h5,7,9-10,14-15H,3-4,6,8,11H2,1-2H3 |
InChI Key |
AMQLMTKXXFFRDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCC(C3)OC4=C(C=NC=C4)C |
Origin of Product |
United States |
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